molecular formula C34H56FN3O6SSi2 B13722709 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin

Cat. No.: B13722709
M. Wt: 710.1 g/mol
InChI Key: XAOQVMRJPZGRCX-ZVFYLXQQSA-N
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Description

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is characterized by the presence of tert-butyldimethylsilyl groups, which enhance its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin involves multiple steps, starting from the basic structure of Rosuvastatin. The tert-butyldimethylsilyl groups are introduced through silylation reactions, typically using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Rosuvastatin with modified functional groups, enhancing its pharmacological properties .

Scientific Research Applications

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on cellular cholesterol metabolism and its potential as a therapeutic agent.

    Medicine: Investigated for its potential to lower cholesterol levels and reduce cardiovascular risks.

    Industry: Used in the quality control and formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is similar to that of Rosuvastatin. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is unique due to the presence of tert-butyldimethylsilyl groups, which enhance its stability and solubility. This modification can potentially improve its pharmacokinetic properties and therapeutic efficacy .

Properties

Molecular Formula

C34H56FN3O6SSi2

Molecular Weight

710.1 g/mol

IUPAC Name

(E,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid

InChI

InChI=1S/C34H56FN3O6SSi2/c1-23(2)30-28(31(24-15-17-25(35)18-16-24)37-32(36-30)38(9)45(10,41)42)20-19-26(43-46(11,12)33(3,4)5)21-27(22-29(39)40)44-47(13,14)34(6,7)8/h15-20,23,26-27H,21-22H2,1-14H3,(H,39,40)/b20-19+/t26-,27-/m1/s1

InChI Key

XAOQVMRJPZGRCX-ZVFYLXQQSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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